2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a trifluorinated aromatic ring (2,3,4-trifluorobenzamide) linked to an ethylamino-pyridazinylamine scaffold. The trifluoro substitution on the benzamide moiety likely improves metabolic stability and lipophilicity, which are critical for pharmacokinetic properties .
Properties
IUPAC Name |
2,3,4-trifluoro-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c1-11-2-5-14(25-10-11)26-16-7-6-15(27-28-16)23-8-9-24-19(29)12-3-4-13(20)18(22)17(12)21/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDUZPTNLFVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.14 g/mol. The presence of trifluoromethyl and pyridazinyl moieties suggests potential interactions with various biological targets.
Preliminary studies indicate that this compound may act as an inhibitor of specific receptors or enzymes involved in disease pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Interaction studies using techniques such as molecular docking and surface plasmon resonance have been employed to elucidate its binding characteristics with target proteins.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In particular, it exhibited an IC50 value of against the MCF7 breast cancer cell line and against the NCI-H460 lung cancer cell line .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
Enzyme Inhibition
The compound has shown promise as an inhibitor for several key enzymes involved in cancer progression:
- Aurora-A Kinase : It inhibited Aurora-A kinase with an IC50 value of , indicating strong potential for targeting this critical enzyme in cancer therapy .
- CDK2 Inhibition : The compound also displayed significant inhibition against cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .
Case Studies
Recent research has highlighted the therapeutic potential of this compound in various contexts:
- Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines.
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Trifluorinated Benzamide vs. Thioether/Aromatic Substituents :
The target compound’s trifluorobenzamide group provides superior metabolic stability compared to thioether-containing analogs (e.g., Compounds 15, 55), which are prone to oxidation . However, thioethers may improve membrane permeability due to increased lipophilicity.
Pyridazine Core vs. Pyridine/Isoxazole: The pyridazine ring in the target compound (vs.
Aminoethyl Linker Variations: Substituents on the ethylamino linker (e.g., nitro groups in Compound 20, dichloropyridinyl in Compound 45) influence steric hindrance and electronic effects.
The target compound’s trifluoro and pyridazine motifs may optimize target affinity and pharmacokinetics compared to less-stable analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
